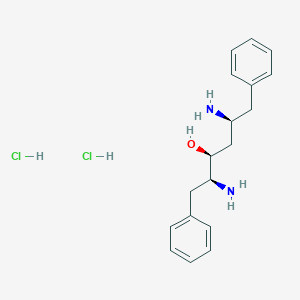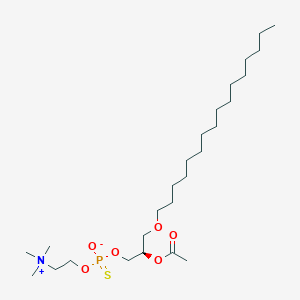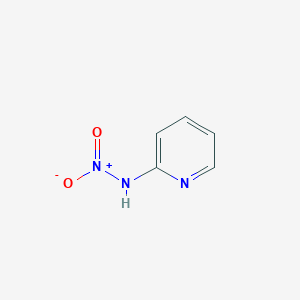
2-Nitraminopyridine
Overview
Description
2-Nitraminopyridine is an organic compound that belongs to the family of nitramines. It is a white crystalline solid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-nitraminopyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-nitraminopyridine are related to its inhibition of AChE. The increase in acetylcholine concentration leads to enhanced cholinergic neurotransmission, which can result in various effects such as increased heart rate, respiratory rate, and blood pressure. Additionally, inhibition of AChE can result in the accumulation of acetylcholine in the neuromuscular junction, leading to muscle paralysis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-nitraminopyridine in lab experiments include its high potency as an AChE inhibitor, its availability, and its relatively low cost. However, 2-nitraminopyridine has some limitations such as its potential toxicity and its instability under certain conditions.
Future Directions
There are several future directions for research on 2-nitraminopyridine. One area of research is the development of new drugs based on its pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-nitraminopyridine. Furthermore, research could focus on the synthesis of new derivatives of 2-nitraminopyridine with improved properties such as increased potency and reduced toxicity.
Conclusion
In conclusion, 2-nitraminopyridine is an organic compound that is used in various scientific research applications. Its synthesis method involves the reaction of 2-aminopyridine with nitric acid. 2-Nitraminopyridine acts as a potent inhibitor of AChE, leading to enhanced cholinergic neurotransmission. Its advantages for lab experiments include its high potency, availability, and low cost, while its limitations include its potential toxicity and instability under certain conditions. Future research could focus on the development of new drugs based on its pharmacological properties, understanding its mechanism of action, and the synthesis of new derivatives with improved properties.
Synthesis Methods
The synthesis of 2-nitraminopyridine involves the reaction of 2-aminopyridine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on the reaction conditions such as temperature, concentration of reactants, and reaction time.
Scientific Research Applications
2-Nitraminopyridine is used in various scientific research applications such as in the synthesis of other organic compounds. It is also used as a precursor in the synthesis of energetic materials. Additionally, 2-nitraminopyridine is used in the development of new drugs due to its pharmacological properties.
properties
IUPAC Name |
N-pyridin-2-ylnitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949353 | |
| Record name | N-Pyridin-2-ylnitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitraminopyridine | |
CAS RN |
26482-54-2 | |
| Record name | N-Nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitraminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Pyridin-2-ylnitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROPYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



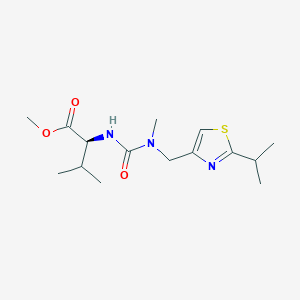

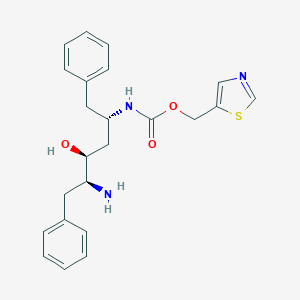
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)


![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
